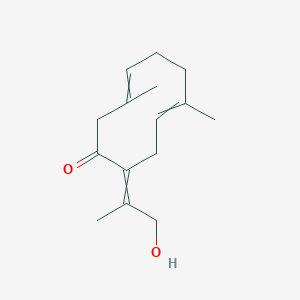

13-Hydroxygermacrone

Description

Properties

IUPAC Name |

10-(1-hydroxypropan-2-ylidene)-3,7-dimethylcyclodeca-3,7-dien-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-11-5-4-6-12(2)9-15(17)14(8-7-11)13(3)10-16/h6-7,16H,4-5,8-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYONKNQJEXRUQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(=C(C)CO)C(=O)CC(=CCC1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The intricate dance of molecules: An in-depth guide to the biosynthesis of germacrane-type sesquiterpenoids

For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the core biosynthetic pathway of germacrane-type sesquiterpenoids, a diverse class of natural products with significant therapeutic potential. This document details the key enzymatic steps, presents quantitative data for comparative analysis, outlines detailed experimental protocols, and visualizes the complex molecular processes involved.

The Central Pathway: From a Universal Precursor to a Key Intermediate

The biosynthesis of all sesquiterpenoids, including the germacrane (B1241064) family, begins with the universal C15 precursor, farnesyl pyrophosphate (FPP). The formation of the characteristic 10-membered ring of the germacrane skeleton is a pivotal and committed step, catalyzed by the enzyme germacrene A synthase (GAS) . This enzyme belongs to the terpene synthase (TPS) family and facilitates the complex cyclization of the linear FPP molecule.

The proposed mechanism involves the ionization of FPP to form a farnesyl cation. This is followed by an intramolecular cyclization to create the germacradienyl cation, which is then deprotonated to yield the primary product, germacrene A . Germacrene A is a crucial, often transient, intermediate that serves as the gateway to a vast array of structurally diverse sesquiterpenoids. It is often described as an enzyme-bound intermediate in the biosynthesis of other sesquiterpenes like patchoulol and aristolochene[1].

dot

Caption: Overview of the initial steps in germacrane-type sesquiterpenoid biosynthesis.

Diversification of the Germacrane Skeleton: The Role of Cytochrome P450s

Following the formation of germacrene A, the biosynthetic pathway branches out, leading to a remarkable diversity of germacrane-type sesquiterpenoids. This diversification is primarily driven by the action of cytochrome P450 monooxygenases (CYPs) . These enzymes introduce oxidative modifications to the germacrane skeleton, such as hydroxylations, epoxidations, and further oxidations to form ketones and carboxylic acids.

A key and well-studied example is the oxidation of germacrene A by germacrene A oxidase (GAO) , a multifunctional CYP enzyme. GAO catalyzes a three-step oxidation of the isopropenyl side chain of germacrene A to form germacrene A acid[2][3]. This acid is a crucial precursor for the formation of sesquiterpene lactones, a large and medicinally important subgroup of germacranes. Subsequent enzymatic reactions, often involving other CYPs, can lead to lactone ring formation and further structural modifications, resulting in compounds like costunolide.

dot

Caption: Diversification of the germacrane skeleton through oxidative modifications by cytochrome P450 enzymes.

Quantitative Data on Key Enzymes

The efficiency of the biosynthetic pathway is determined by the kinetic properties of its enzymes and the overall productivity in various systems. The following tables summarize key quantitative data for germacrene A synthases from different sources and the production titers of germacrene A in metabolically engineered microorganisms.

Table 1: Kinetic Parameters of Germacrene A Synthases (GAS)

| Enzyme Source | Enzyme Name | Km (µM) for FPP | Vmax or kcat | Reference |

| Cichorium intybus (Chicory) | (+)-Germacrene A Synthase | 6.6 | 8.10 nmol h-1 mg-1 | [1] |

| Cichorium intybus (Chicory) | CiGASsh | 3.2 | 21.5 pmol h-1 µg-1 | [4] |

| Cichorium intybus (Chicory) | CiGASlo | 6.9 | 13.9 pmol h-1 µg-1 | |

| Barnadesia spinosa | BsGAS1 | 1.5 ± 0.2 | 0.11 ± 0.004 s-1 | |

| Barnadesia spinosa | BsGAS2 | 1.8 ± 0.3 | 0.12 ± 0.005 s-1 | |

| Lactuca sativa (Lettuce) | LsGAS2 | 1.2 ± 0.1 | 0.15 ± 0.003 s-1 | |

| Artemisia annua | AaGAS | 2.1 ± 0.4 | 0.13 ± 0.007 s-1 |

Table 2: Production of Germacrene A in Engineered Microorganisms

| Microorganism | Engineering Strategy | Titer (mg/L) | Reference |

| Saccharomyces cerevisiae | Expression of Lactuca sativa LTC2, overexpression of tHMGR1, fusion of LTC2 and ERG20 | 190.7 | |

| Saccharomyces cerevisiae | Expression of Anabaena variabilis AvGAS, overexpression of tHMGR1, repression of squalene (B77637) synthesis | 186.2 | |

| Saccharomyces cerevisiae | Expression of mutated AvGAS (F23W) | 309.8 | |

| Escherichia coli | Expression of a heterologous MVA pathway and an optimized germacrene A synthase | 1161.09 (as β-elemene) | |

| Escherichia coli (Fed-batch fermentation) | Further optimization of the engineered strain | 2130 (as germacrene A) |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of germacrane-type sesquiterpenoid biosynthesis.

Germacrene A Synthase (GAS) Activity Assay

This protocol is adapted from studies on chicory (+)-germacrene A synthase.

Objective: To determine the enzymatic activity of GAS by measuring the conversion of radiolabeled FPP to germacrene A.

Materials:

-

Enzyme preparation (e.g., purified recombinant GAS or plant protein extract)

-

[3H]FPP (tritiated farnesyl pyrophosphate)

-

Assay buffer: 50 mM MOPSO (pH 6.7), 10 mM MgCl2, 5 mM DTT, 10% (v/v) glycerol

-

Hexane (B92381) (for extraction)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare the reaction mixture in a 1.5 mL microcentrifuge tube:

-

90 µL of assay buffer

-

10 µL of enzyme preparation

-

-

Add 20 µM [3H]FPP to initiate the reaction.

-

Overlay the reaction mixture with 1 mL of hexane to trap the volatile sesquiterpene product.

-

Incubate at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by vigorous vortexing and then briefly centrifuge to separate the phases.

-

Transfer 750 µL of the upper hexane layer to a new tube containing 40 mg of silica gel to remove any farnesol (B120207) produced by phosphatases.

-

Vortex and centrifuge.

-

Transfer 500 µL of the hexane layer to a scintillation vial.

-

Add 5 mL of scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

Purification of Recombinant His-tagged Germacrene A Synthase

This protocol describes a general method for purifying His-tagged GAS expressed in E. coli.

Objective: To purify recombinant GAS for kinetic characterization and other in vitro studies.

Materials:

-

E. coli cell pellet expressing His-tagged GAS

-

Lysis buffer: 50 mM NaH2PO4 (pH 8.0), 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme

-

Wash buffer: 50 mM NaH2PO4 (pH 8.0), 300 mM NaCl, 20 mM imidazole

-

Elution buffer: 50 mM NaH2PO4 (pH 8.0), 300 mM NaCl, 250 mM imidazole

-

Ni-NTA affinity chromatography column

-

SDS-PAGE analysis equipment

Procedure:

-

Resuspend the E. coli cell pellet in lysis buffer and incubate on ice for 30 minutes.

-

Sonicate the cell suspension on ice to lyse the cells completely.

-

Centrifuge the lysate at 10,000 x g for 30 minutes at 4°C to pellet cell debris.

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with several column volumes of wash buffer to remove unbound proteins.

-

Elute the His-tagged GAS with elution buffer.

-

Collect the eluted fractions and analyze them by SDS-PAGE to confirm the purity and size of the protein.

-

Pool the fractions containing the purified protein and dialyze against a suitable storage buffer (e.g., assay buffer without MgCl2 and DTT).

GC-MS Analysis of Sesquiterpenoids

This protocol provides a general framework for the analysis of germacrene A and its derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). It is important to note that germacrene A is thermally labile and can undergo a Cope rearrangement to β-elemene at high injector temperatures.

Objective: To identify and quantify germacrene-type sesquiterpenoids.

Materials:

-

Sample extract (e.g., hexane extract from an enzyme assay or microbial culture)

-

GC-MS system equipped with a suitable capillary column (e.g., HP-5MS)

-

Helium carrier gas

-

Internal standard (e.g., nonyl acetate)

Procedure:

-

Sample Preparation: Concentrate the sample extract under a gentle stream of nitrogen if necessary. Add a known amount of internal standard for quantification.

-

GC-MS Conditions:

-

Injector Temperature: To detect germacrene A, a lower injector temperature (e.g., 150°C) should be used. To quantify germacrene A as β-elemene, a higher injector temperature (e.g., 250°C) is used to ensure complete rearrangement.

-

Oven Temperature Program: A typical program might be: 80°C for 3 min, then ramp to 150°C at 10°C/min, hold for 1 min, then to 170°C at 2°C/min, and finally to 210°C at 15°C/min and hold for 1 min.

-

Carrier Gas Flow: Constant flow of helium at approximately 1 mL/min.

-

Mass Spectrometer: Operate in electron ionization (EI) mode (70 eV) and scan a mass range of m/z 40-400.

-

-

Data Analysis:

-

Identify compounds by comparing their mass spectra and retention times with those of authentic standards or with spectra in a library (e.g., NIST).

-

Quantify the compounds by integrating the peak areas and comparing them to the internal standard.

-

dot

Caption: A typical experimental workflow for the GC-MS analysis of sesquiterpenoids.

Conclusion and Future Perspectives

The biosynthesis of germacrane-type sesquiterpenoids is a fascinating and complex area of natural product chemistry. The discovery and characterization of key enzymes like GAS and various CYPs have provided a solid foundation for understanding the intricate molecular logic that governs the formation of this diverse class of compounds. The ability to harness these biosynthetic pathways in engineered microorganisms opens up exciting possibilities for the sustainable production of valuable pharmaceuticals and other specialty chemicals.

Future research in this field will likely focus on the discovery of novel enzymes with unique catalytic functions, the elucidation of the regulatory networks that control the expression of these biosynthetic pathways in plants, and the further optimization of microbial production platforms through synthetic biology and metabolic engineering approaches. A deeper understanding of the structure-function relationships of the enzymes involved will also be crucial for protein engineering efforts aimed at creating novel catalysts for the synthesis of new-to-nature compounds.

References

- 1. (+)-Germacrene A Biosynthesis: The Committed Step in the Biosynthesis of Bitter Sesquiterpene Lactones in Chicory - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biochemical conservation and evolution of germacrene A oxidase in asteraceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biochemical Conservation and Evolution of Germacrene A Oxidase in Asteraceae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation and Characterization of Two Germacrene A Synthase cDNA Clones from Chicory - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Potential of Sesquiterpenes from Curcuma xanthorrhiza: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Curcuma xanthorrhiza Roxb., commonly known as Javanese turmeric, is a plant of the Zingiberaceae family with a rich history in traditional medicine, particularly in Southeast Asia.[1][2][3] Its rhizomes are a rich source of bioactive compounds, among which sesquiterpenes are of significant scientific interest. This technical guide provides an in-depth analysis of the biological activities of sesquiterpenes derived from Curcuma xanthorrhiza, with a primary focus on xanthorrhizol (B41262), the most abundant sesquiterpenoid in the plant.[1][4] This document summarizes key quantitative data, details experimental protocols for assessing biological activity, and illustrates the underlying molecular mechanisms through signaling pathway diagrams. The comprehensive information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to explore the therapeutic potential of these natural compounds.

Introduction

Curcuma xanthorrhiza, a ginger-like plant, is traditionally used for a variety of ailments, including infections, inflammatory conditions, and gastrointestinal disorders.[2][5] The primary bioactive constituents responsible for these therapeutic effects are sesquiterpenoids, with xanthorrhizol being the most prominent. Extensive in vitro and in vivo studies have demonstrated a wide spectrum of pharmacological activities for these compounds, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and antihyperglycemic properties.[6][7] This guide focuses on the core sesquiterpenes from Curcuma xanthorrhiza and their demonstrated biological effects, providing a foundation for further research and development.

Key Sesquiterpenes and Their Biological Activities

The essential oil of Curcuma xanthorrhiza rhizomes is predominantly composed of sesquiterpenes.[8][9] While xanthorrhizol is the most studied, other sesquiterpenes like germacrone (B1671451), β-curcumene, and ar-curcumene (B162097) also contribute to the plant's overall bioactivity.

Anticancer Activity

Xanthorrhizol has demonstrated significant antiproliferative and pro-apoptotic effects across various cancer cell lines.[4][10] Its anticancer mechanisms are multifaceted, involving the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.[1]

Table 1: Anticancer Activity of Xanthorrhizol

| Cell Line | Activity | EC50 / IC50 | Reference |

| MCF-7 (Breast Cancer) | Antiproliferative | 1.71 µg/mL | [10] |

| HeLa (Cervical Cancer) | Antiproliferative | 6.16 µg/mL | [11] |

| B16 Melanoma | Antiproliferative | - | [12] |

| DU145 Prostate Carcinoma | Antiproliferative | - | [12] |

Anti-inflammatory Activity

The anti-inflammatory properties of sesquiterpenes from Curcuma xanthorrhiza are attributed to their ability to modulate key inflammatory mediators and signaling pathways.[2][5] Xanthorrhizol and germacrone have been shown to suppress the production of pro-inflammatory cytokines and enzymes.[5][13]

The anti-inflammatory mechanism of xanthorrhizol involves the inhibition of pro-inflammatory cytokines like IL-6 and TNF-α, and the suppression of COX-2 and iNOS expression through the NF-κB pathway, which leads to a reduction in PGE2 and nitric oxide (NO).[1]

Antimicrobial Activity

The essential oil of Curcuma xanthorrhiza and its isolated sesquiterpenes exhibit broad-spectrum antimicrobial activity against various pathogens, including bacteria and fungi.[14][15]

Table 2: Antimicrobial Activity of Curcuma xanthorrhiza Essential Oil and Sesquiterpenes

| Microorganism | Agent | Activity | MIC / MBC | Reference |

| Staphylococcus epidermidis | Essential Oil | Antibacterial | MIC: 5 mg/mL | [14] |

| Staphylococcus aureus | Essential Oil | Antibacterial | MIC: 6.25 mg/mL | [14] |

| Enterococcus faecalis | Essential Oil | Antibacterial | MIC: 10 mg/mL | [14] |

| Pseudomonas aeruginosa | Germacrone | Antibacterial | MIC: 15.6 µg/mL, MBC: 31.2 µg/mL | [16] |

| Bacillus subtilis | Dehydrocurdione | Antibacterial | MIC: 31.2 µg/mL, MBC: 31.2 µg/mL | [16] |

| Candida albicans | Xanthorrhizol | Antifungal | MIC: 1-15 µg/mL | [6] |

Antioxidant Activity

Sesquiterpenes from Curcuma xanthorrhiza possess notable antioxidant properties, contributing to their protective effects against oxidative stress-related diseases.[17]

Table 3: Antioxidant Activity of Curcuma xanthorrhiza Methanol Extract and Isolated Compounds

| Agent | Assay | SC50 (µg/mL) | Reference |

| Methanol Extract | DPPH | 66.15 | [17] |

| Xanthorrhizol | DPPH | 79.99 | [17] |

| Germacrone | ABTS | 142.95 | [17] |

Experimental Protocols

This section details the methodologies used in key experiments to evaluate the biological activities of sesquiterpenes from Curcuma xanthorrhiza.

Isolation of Sesquiterpenes

A common method for the extraction and isolation of xanthorrhizol involves the following steps:

-

Extraction: The dried and ground rhizomes of C. xanthorrhiza are macerated in 95% ethanol (B145695) at room temperature.[1]

-

Concentration: The resulting filtrate is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[1]

-

Chromatography: The extract is then subjected to silica (B1680970) gel column chromatography, eluting with a solvent system such as n-hexane-ethyl acetate (B1210297) (10:1, v/v).[1]

-

Purification: Fractions containing the desired sesquiterpenes are further purified using reverse-phase (C18) column chromatography with a suitable eluent like 80% methanol.[1]

-

Identification: The presence and purity of the isolated compounds are confirmed using Thin Layer Chromatography (TLC).[1]

Antiproliferation Assay (MTT Method)

The antiproliferative activity of xanthorrhizol on cancer cell lines such as MCF-7 is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10]

-

Cell Culture: Cancer cells are seeded in 96-well plates and allowed to attach overnight.

-

Treatment: The cells are then treated with various concentrations of the test compound (e.g., xanthorrhizol) and incubated for a specified period.

-

MTT Addition: MTT solution is added to each well, and the plate is incubated to allow the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The EC50 value, the concentration at which 50% of cell proliferation is inhibited, is then calculated.[10]

Antimicrobial Assay (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of essential oils and isolated compounds against various microorganisms is determined using the broth microdilution technique.[14]

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

-

Serial Dilution: The test compound is serially diluted in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions for the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.[14] The minimum bactericidal concentration (MBC) can be determined by subculturing from the wells showing no growth onto agar (B569324) plates.[16]

Western Blot Analysis

Western blotting is employed to investigate the effect of sesquiterpenes on the expression of specific proteins involved in signaling pathways.[10][11]

-

Protein Extraction: Cells treated with the test compound are lysed to extract total protein.

-

Protein Quantification: The protein concentration is determined using a suitable assay (e.g., Bradford assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, p53), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Signaling Pathways and Molecular Mechanisms

The biological activities of sesquiterpenes from Curcuma xanthorrhiza are underpinned by their interaction with various cellular signaling pathways.

Anticancer Signaling Pathways

Xanthorrhizol induces apoptosis in cancer cells through the modulation of key regulatory proteins. In MCF-7 breast cancer cells, it down-regulates the anti-apoptotic protein Bcl-2 and increases the expression of the tumor suppressor protein p53.[10] In HeLa cervical cancer cells, xanthorrhizol up-regulates both p53 and the pro-apoptotic protein Bax.[11]

Anti-inflammatory Signaling Pathway

Xanthorrhizol exerts its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[1][5] This inhibition leads to the downregulation of pro-inflammatory mediators such as COX-2, iNOS, TNF-α, and IL-6.[1][5]

Anti-metastatic Signaling Pathway

In an in vivo mouse lung metastasis model, xanthorrhizol has been shown to inhibit tumor nodule formation by attenuating the expression of COX-2, matrix metalloproteinase-9 (MMP-9), and phosphorylated extracellular signal-regulated kinase (ERK).[18][19]

Conclusion and Future Directions

The sesquiterpenes isolated from Curcuma xanthorrhiza, particularly xanthorrhizol, exhibit a remarkable range of biological activities that hold significant promise for therapeutic applications. The data and mechanisms outlined in this guide underscore the potential of these compounds in the development of novel drugs for cancer, inflammatory disorders, and infectious diseases.

Future research should focus on several key areas:

-

Clinical Trials: While preclinical data is strong, well-designed clinical trials are necessary to establish the efficacy and safety of these sesquiterpenes in humans.

-

Bioavailability and Formulation: Studies to enhance the bioavailability of these compounds through novel drug delivery systems are crucial for their clinical translation.

-

Synergistic Effects: Investigating the synergistic effects of these sesquiterpenes with existing therapeutic agents could lead to more effective combination therapies.

-

Toxicology: Comprehensive toxicological studies are required to determine the long-term safety profiles of these compounds.[1]

References

- 1. Xanthorrhizol: a review of its pharmacological activities and anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholar.ui.ac.id [scholar.ui.ac.id]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. japsonline.com [japsonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Xanthorrhizol: a review of its pharmacological activities and anticancer properties | Semantic Scholar [semanticscholar.org]

- 8. Comparative Analysis of Volatile Compounds and Biochemical Activity of Curcuma xanthorrhiza Roxb. Essential Oil Extracted from Distinct Shaded Plants [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Xanthorrhizol Exhibits Antiproliferative Activity on MCF-7 Breast Cancer Cells via Apoptosis Induction | Anticancer Research [ar.iiarjournals.org]

- 11. Xanthorrhizol induces apoptosis via the up-regulation of bax and p53 in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. Antiinflammatory Effect of Curcuma xanthorrhiza ROXB. and Its Active Principles [jstage.jst.go.jp]

- 14. atlantis-press.com [atlantis-press.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. eprints.utm.my [eprints.utm.my]

- 18. Xanthorrhizol, a natural sesquiterpenoid from Curcuma xanthorrhiza, has an anti-metastatic potential in experimental mouse lung metastasis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Preliminary Pharmacological Screening of 13-Hydroxygermacrone: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Hydroxygermacrone is a sesquiterpenoid compound isolated from various plant species, including Curcuma zedoaria and Curcuma xanthorrhiza.[1][2] As a member of the germacrane (B1241064) class of sesquiterpenes, it has garnered interest for its potential pharmacological activities, drawing parallels with its more extensively studied parent compound, germacrone.[3][4][5] This technical guide provides a comprehensive overview of the available data on the preliminary pharmacological screening of this compound, with a focus on its anti-inflammatory, cytotoxic, and anti-photoaging properties. The information is presented to aid researchers and professionals in drug development in understanding the current state of research and to guide future investigations into this promising natural product.

Data Presentation

Anti-inflammatory Activity

The primary in vivo screening of this compound's anti-inflammatory potential was conducted using the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammation model in mouse ears. In this study, this compound did not exhibit inhibitory activity at the tested dose. For comparison, other sesquiterpenes isolated from the same plant source demonstrated significant anti-inflammatory effects.

| Compound | Dose (µmol/ear) | Inhibition of TPA-induced Inflammation (%) | Source |

| This compound | 1.0 | No inhibitory activity | Makabe H, et al. (2006) |

| Furanodiene | 1.0 | 75 | Makabe H, et al. (2006) |

| Furanodienone | 1.0 | 53 | Makabe H, et al. (2006) |

| Indomethacin (control) | 1.0 | Comparable to active compounds | Makabe H, et al. (2006) |

Cytotoxic Activity

| Cell Line | IC50 (µM) | Incubation Time (hrs) | Assay Method | Source |

| Not Available | Not Available | Not Available | Not Available | Not Available |

Anti-photoaging Activity

A comparative study has been conducted on the effects of this compound and its parent compound, germacrone, on the expression of matrix metalloproteinases (MMPs) in human keratinocytes (HaCaT cells) exposed to UVB radiation. MMPs are enzymes that degrade collagen and are key factors in skin photoaging. The results suggest that this compound may have a slightly greater or comparable inhibitory effect on UVB-induced MMP expression compared to germacrone.

| Compound | Target MMP | Concentration (µM) | % Inhibition of mRNA Expression (approx.) | Source |

| This compound | MMP-1 | 10 | ~50% | Estimated from graphical data |

| MMP-2 | 10 | ~40% | Estimated from graphical data | |

| MMP-3 | 10 | ~60% | Estimated from graphical data | |

| Germacrone | MMP-1 | 10 | ~45% | Estimated from graphical data |

| MMP-2 | 10 | ~35% | Estimated from graphical data | |

| MMP-3 | 10 | ~55% | Estimated from graphical data |

Experimental Protocols

TPA-Induced Mouse Ear Edema (Anti-inflammatory Assay)

This in vivo model is a standard method for screening topical anti-inflammatory agents.

-

Principle: 12-O-tetradecanoylphorbol-13-acetate (TPA) is a potent inflammatory agent that, when applied to mouse skin, induces an inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this edema is a measure of its anti-inflammatory activity.

-

Procedure:

-

Animals: Male ddY mice are typically used.

-

Groups: Animals are divided into a vehicle control group, a positive control group (e.g., indomethacin), and test groups receiving different doses of this compound.

-

Treatment: A solution of the test compound in a suitable vehicle (e.g., acetone) is applied topically to the inner and outer surfaces of one ear. The contralateral ear receives the vehicle alone.

-

Induction of Inflammation: After a short interval (e.g., 30 minutes), a solution of TPA in a vehicle is applied to both ears.

-

Measurement: After a specified period (e.g., 4-6 hours), the mice are euthanized, and circular sections of both ears are punched out and weighed. The difference in weight between the TPA-treated ear and the vehicle-treated ear is calculated as the edema value.

-

Analysis: The percentage inhibition of edema is calculated for each test group relative to the control group.

-

MTT Assay (Cytotoxicity Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Principle: The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan (B1609692), which can be solubilized and quantified by spectrophotometry.

-

Procedure:

-

Cell Culture: Human cancer cell lines are cultured in an appropriate medium and conditions.

-

Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells receive the vehicle alone.

-

MTT Addition: After the incubation period, the medium is removed, and a solution of MTT in a serum-free medium is added to each well. The plate is then incubated for a few hours to allow for formazan crystal formation.

-

Solubilization: The supernatant is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 490 nm).

-

Analysis: The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

-

Mandatory Visualizations

General workflow for pharmacological screening.

Hypothesized inhibition of the NF-κB signaling pathway.

References

An In-depth Technical Guide to 13-Hydroxygermacrone (CAS: 103994-29-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 13-Hydroxygermacrone, a naturally occurring sesquiterpenoid attracting scientific interest for its therapeutic potential.[1] Isolated from medicinal plants of the Curcuma genus, this compound has demonstrated notable anti-inflammatory and anti-photoaging properties.[1][2] This document details its chemical and physical characteristics, experimental protocols for its isolation and analysis, and an exploration of its biological activities and associated signaling pathways.

Core Properties of this compound

This compound is a germacrane-type sesquiterpenoid characterized by a ten-membered carbocyclic ring, two exocyclic double bonds, a ketone group, and a hydroxymethyl group.[3]

A summary of the known physical and chemical properties of this compound is presented below. This data is crucial for its handling, formulation, and analysis.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₂O₂ | [1][4] |

| Molecular Weight | 234.33 g/mol | [1][4] |

| CAS Number | 103994-29-2 | [1] |

| Physical State | Powder / Crystal | [1][3] |

| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | [1][3] |

| Natural Source | Curcuma zedoaria, Curcuma xanthorrhiza | [1] |

Spectroscopic Analysis:

Detailed spectroscopic analysis is fundamental for the unequivocal identification of this compound.

| Spectroscopic Technique | Expected Data |

| ¹H-NMR | The proton NMR spectrum is expected to show characteristic signals for vinyl protons, methyl groups, and a proton adjacent to the hydroxyl group. The chemical shifts and coupling constants of these protons provide detailed information about the molecule's connectivity.[1] |

| ¹³C-NMR | The carbon-13 NMR spectrum will display distinct peaks for the carbonyl carbon, olefinic carbons, the carbon bearing the hydroxyl group, and the various aliphatic carbons within the germacrane (B1241064) skeleton.[1] |

| Mass Spectrometry (MS) | Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The molecular ion peak [M]⁺ would be observed at m/z 234.33, confirming the molecular formula.[1] |

| Infrared (IR) Spectroscopy | The IR spectrum is expected to exhibit characteristic absorption bands for the hydroxyl (-OH) group (a broad band around 3400 cm⁻¹), the carbonyl (C=O) group of the ketone (around 1670-1690 cm⁻¹), and C=C double bonds (around 1640-1680 cm⁻¹).[1] |

Biological Activity

The primary reported biological activity of this compound is its anti-inflammatory effect.[1][3][4] It has also demonstrated potential in mitigating skin photoaging.[2]

| Activity | Assay | Results | Source |

| Anti-Photoaging | Inhibition of UVB-Induced MMP Expression in HaCaT keratinocytes (10 µM) | ~50% inhibition of MMP-1 mRNA, ~40% inhibition of MMP-2 mRNA, ~60% inhibition of MMP-3 mRNA | [2] |

| Anti-Inflammatory | TPA-induced inflammation in a mouse ear model | At the tested dose, it did not show inhibition.[5] Further studies with different models and dosages are warranted. | [5] |

| Cytotoxicity | Various cancer cell lines | Specific IC₅₀ values are not readily available in the reviewed literature. Further screening is required.[5] | [5] |

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research.

This protocol outlines a general procedure for the isolation and purification of this compound.

-

Extraction:

-

Dried and powdered rhizomes of Curcuma xanthorrhiza are extracted with 80% ethanol (B145695) at room temperature.[1] Alternatively, maceration in 95% ethanol for 72 hours can be performed, repeating the process three times.[6]

-

The ethanolic extracts are combined, filtered, and concentrated under reduced pressure using a rotary evaporator.[6][7]

-

-

Solvent Partitioning:

-

Column Chromatography:

-

The fraction containing the compound of interest (typically the n-hexane and chloroform fractions) is subjected to column chromatography on silica (B1680970) gel.[3][6]

-

Elution is performed with a gradient of solvents, such as n-hexane and ethyl acetate.[3]

-

-

Further Purification:

-

Fractions containing this compound are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.[3]

-

Caption: General workflow for the isolation of this compound.

This protocol assesses the effect of this compound on the expression of matrix metalloproteinases (MMPs).[2]

-

Cell Culture: Human keratinocytes (HaCaT cells) are cultured in appropriate media.

-

Treatment: Cells are pre-treated with varying concentrations of this compound for 24 hours.[2]

-

UVB Irradiation: The cell culture medium is replaced with phosphate-buffered saline (PBS), and the cells are exposed to a single dose of UVB radiation.[2]

-

Post-Irradiation Incubation: The PBS is replaced with fresh serum-free medium, and the cells are incubated for a further 24 hours.[2]

-

Analysis of MMP Expression: Total RNA is extracted, and the mRNA expression levels of MMP-1, MMP-2, and MMP-3 are quantified using reverse transcription-polymerase chain reaction (RT-PCR).[2]

This is a standard model for screening topical anti-inflammatory agents.

-

Principle: 12-O-tetradecanoylphorbol-13-acetate (TPA) is a potent inflammatory agent that induces edema when applied to mouse skin. The ability of a test compound to reduce this edema is a measure of its anti-inflammatory activity.[5]

-

Procedure:

-

Animals: Male ddY mice are typically used.[5]

-

Groups: Animals are divided into control, positive control (e.g., indomethacin), and test groups.[5]

-

Treatment: The test compound (this compound) is applied topically to the inner and outer surfaces of the right ear. The left ear serves as the untreated control.

-

Induction of Inflammation: Shortly after treatment, TPA is applied to the right ear of all animals except the negative control group.

-

Measurement of Edema: After a specific period (e.g., 4-6 hours), mice are euthanized, and a standard-sized biopsy is taken from both ears. The difference in weight between the two ear biopsies is calculated as an indicator of edema.[3]

-

Calculation of Inhibition: The percentage inhibition of edema by the test compound is calculated relative to the control group.[3]

-

Signaling Pathways

The anti-inflammatory effects of this compound are hypothesized to be mediated through the modulation of key inflammatory signaling pathways.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound is hypothesized to exert its anti-inflammatory effects by inhibiting this pathway.[1]

References

13-Hydroxygermacrone: A Technical Guide on its Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Hydroxygermacrone, a naturally occurring germacrane-type sesquiterpenoid, has emerged as a molecule of interest within the scientific community for its potential therapeutic properties.[1] Primarily isolated from various plant species of the Curcuma genus, this compound is a derivative of germacrone (B1671451), a well-studied sesquiterpenoid known for its diverse biological activities.[1][2] This technical guide provides a comprehensive overview of the existing research on this compound, focusing on its potential therapeutic applications, supported by available quantitative data, detailed experimental protocols, and an exploration of its proposed mechanisms of action through key signaling pathways.

Natural Sources and Biosynthesis

This compound is predominantly found in the rhizomes of aromatic herbaceous plants from the ginger family (Zingiberaceae). Documented natural sources include Curcuma xanthorrhiza Roxb. (Java turmeric), Curcuma comosa Roxb., Curcuma heyneana Valeton & Zipj, and Curcuma wenyujin Y.H. Chen & C. Ling.[1] The concentration of this compound in these plants can fluctuate based on geographical location, cultivation conditions, and harvesting time.[1]

The biosynthesis of this sesquiterpenoid begins with the mevalonate (B85504) (MVA) pathway, a fundamental metabolic route in plants for producing isoprenoid precursors.[1] This multi-step enzymatic process involves the formation of farnesyl pyrophosphate (FPP), cyclization to the germacrane (B1241064) skeleton, and subsequent oxidative modifications.[1] The final step is the hydroxylation of germacrone at the C-13 position, a reaction likely catalyzed by a specific cytochrome P450 monooxygenase.[1]

Quantitative Data on Biological Activities

The pharmacological profile of this compound is still under investigation, and comprehensive quantitative data remains limited. The available data from preliminary screenings are summarized below.

Anti-inflammatory Activity

A key study by Makabe et al. (2006) investigated the anti-inflammatory effects of sesquiterpenes from Curcuma zedoaria using a 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammation model in mouse ears. In this specific assay, this compound did not exhibit inhibitory activity at the tested dose.[3]

Table 1: Anti-inflammatory Activity of Sesquiterpenes from Curcuma zedoaria

| Compound | Dose (µmol/ear) | Inhibition of TPA-induced Inflammation (%) |

| Furanodiene | 1.0 | 75 |

| Furanodienone | 1.0 | 53 |

| This compound | 1.0 | No inhibitory activity |

| Indomethacin (control) | 1.0 | Comparable to active compounds |

Source: Makabe H, et al. Nat Prod Res. 2006 Jun;20(7):680-5.[3]

It is important to note that the lack of activity in this single assay does not preclude potential anti-inflammatory effects in other models. The parent compound, germacrone, has demonstrated anti-inflammatory properties, suggesting that further investigation into this compound is warranted.[4][5]

Anti-Photoaging Activity

A comparative study has explored the effects of this compound and germacrone on the expression of matrix metalloproteinases (MMPs) in human keratinocytes (HaCaT cells) exposed to UVB radiation.[2] MMPs contribute to skin photoaging by degrading collagen and other extracellular matrix proteins.[2][6] Both compounds were found to inhibit the UVB-induced expression of MMP-1, MMP-2, and MMP-3, with this compound demonstrating slightly greater or comparable inhibitory effects to germacrone at the same concentration.[2]

Table 2: Comparative Efficacy in Inhibiting UVB-Induced MMP Expression

| Compound | Target MMP | Concentration | % Inhibition of mRNA Expression (estimated) |

| This compound | MMP-1 | 10 µM | ~50% |

| MMP-2 | 10 µM | ~40% | |

| MMP-3 | 10 µM | ~60% | |

| Germacrone | MMP-1 | 10 µM | ~45% |

| MMP-2 | 10 µM | ~35% | |

| MMP-3 | 10 µM | ~55% |

Data is estimated from graphical representations in the cited literature and presented for comparative purposes.[2]

Cytotoxic Activity

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are key experimental protocols relevant to the study of this compound's therapeutic potential.

Isolation and Purification of this compound

This protocol outlines a general workflow for the isolation of this compound from its natural sources.[8]

Workflow for Isolation and Purification

Caption: General workflow for the isolation of this compound.

Detailed Steps:

-

Extraction: The dried and powdered rhizomes are extracted with methanol at room temperature.[8]

-

Solvent Partitioning: The crude extract is concentrated and then partitioned between immiscible solvents (e.g., n-hexane/water, ethyl acetate/water) to separate compounds based on their polarity.[8]

-

Column Chromatography: The fraction containing the compound of interest is subjected to column chromatography on silica gel, using a gradient of solvents such as n-hexane and ethyl acetate for elution.[8]

-

Further Purification: Fractions containing this compound are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.[8]

In Vivo Anti-inflammatory Assay: TPA-Induced Mouse Ear Edema

This in vivo model is a standard method for screening topical anti-inflammatory agents.[3]

Principle: 12-O-tetradecanoylphorbol-13-acetate (TPA) is a potent inflammatory agent that induces an inflammatory response characterized by edema (swelling) when applied to mouse skin.[3] The ability of a test compound to reduce this edema is a measure of its anti-inflammatory activity.[3]

Procedure:

-

Animals: Male ddY mice are typically used.[3]

-

Groups: Animals are divided into control, positive control (e.g., indomethacin), and test groups.[3]

-

Treatment: A solution of the test compound (e.g., this compound) in a suitable vehicle (e.g., acetone) is applied topically to the inner and outer surfaces of one ear. The other ear receives the vehicle alone.[3]

-

Induction of Inflammation: After a short interval (e.g., 30 minutes), a solution of TPA in a vehicle is applied to both ears.[3]

-

Measurement: After a specified time (e.g., 4-6 hours), the mice are euthanized, and ear punches are taken and weighed. The difference in weight between the treated and vehicle-only ear punches is calculated to determine the extent of edema.

-

Analysis: The percentage inhibition of inflammation is calculated by comparing the edema in the test group to that in the control group.

In Vitro Cytotoxicity Assay: MTT Assay

This assay is a common method to assess the cytotoxic effects of a compound on cancer cell lines.[3]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can convert the yellow MTT into purple formazan (B1609692) crystals.

Procedure:

-

Cell Culture: Human cancer cell lines are cultured in appropriate media and conditions.[3]

-

Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.[3]

-

Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells receive the vehicle (e.g., DMSO) alone.[3]

-

MTT Addition: After the incubation period, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plate is then incubated for a few hours to allow for formazan crystal formation.[3]

-

Formazan Solubilization: The medium is removed, and a solvent such as DMSO is added to each well to dissolve the formazan crystals.[2]

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.[3]

Proposed Signaling Pathways

While direct experimental evidence for the specific signaling pathways modulated by this compound is still emerging, research on its parent compound, germacrone, and other sesquiterpenoids suggests potential involvement of key pathways in inflammation and cancer, such as NF-κB, PI3K/Akt, and MAPK.[2][3][4][9]

Proposed Inhibition of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of inflammation.[10] It is hypothesized that this compound, similar to its parent compound germacrone, may exert anti-inflammatory effects by inhibiting this pathway.[4] Inhibition would prevent the translocation of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes.[][12]

Caption: Proposed inhibition of the canonical NF-κB signaling pathway.

Proposed Modulation of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial intracellular signaling pathway that regulates cell cycle progression, proliferation, and survival.[13][14] Its overactivation is a hallmark of many cancers.[13] It is proposed that this compound could potentially exert anti-proliferative effects by inhibiting the PI3K/Akt pathway, leading to decreased cell survival and proliferation.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Germacrone: A Multi-targeting Sesquiterpene with Promising Anti-cancer and Chronic Disease Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 14. creative-diagnostics.com [creative-diagnostics.com]

Methodological & Application

Application Notes and Protocols for the Isolation of 13-Hydroxygermacrone from Rhizomes

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Hydroxygermacrone is a naturally occurring germacrane-type sesquiterpenoid found in the rhizomes of plants from the Curcuma genus, such as Curcuma xanthorrhiza and Curcuma zedoaria.[1][2] This compound has garnered significant scientific interest due to its potential therapeutic applications, including anti-inflammatory properties.[1][2] Notably, this compound has been shown to inhibit the UVB-induced upregulation of matrix metalloproteinases (MMPs) in human keratinocytes, suggesting its potential as a photoprotective and anti-aging agent.[3] The effective isolation and purification of this compound are crucial for further research and development. This document provides a detailed protocol for its extraction from rhizomes, purification, and analysis.

Quantitative Data Summary

The following table summarizes the typical yield and purity of this compound and other co-isolated sesquiterpenoids from 5.0 kg of dried Curcuma xanthorrhiza rhizomes.

| Compound | Initial Plant Material (kg) | Final Yield (mg) | Yield (%) | Purity (%) |

| Furanodiene | 5.0 | 180.0 | 0.0036 | >95 |

| Germacrone | 5.0 | 450.0 | 0.0090 | >98 |

| Furanodienone | 5.0 | 89.0 | 0.0018 | >95 |

| This compound | 5.0 | 45.0 | 0.0009 | >98 |

Experimental Workflow

Caption: Workflow for the extraction and purification of this compound.

Experimental Protocols

This section details the step-by-step methodology for the extraction, purification, and analysis of this compound from the rhizomes of Curcuma xanthorrhiza.

Preparation of Plant Material

-

Plant Material : Use dried rhizomes of Curcuma xanthorrhiza.

-

Grinding : Grind the dried rhizomes (5.0 kg) into a coarse powder to increase the surface area for efficient extraction.

Extraction

-

Extraction Solvent : Use 95% Ethanol.

-

Maceration : Macerate the powdered rhizomes in 95% ethanol at room temperature for 72 hours. To ensure exhaustive extraction, repeat this process three times with fresh solvent.

-

Filtration and Concentration : Combine the ethanolic extracts, filter them, and concentrate the filtrate under reduced pressure using a rotary evaporator. The temperature should not exceed 40°C to prevent thermal degradation. This will yield a crude ethanolic extract.

Fractionation by Liquid-Liquid Extraction

-

Suspension : Suspend the crude ethanolic extract in water.

-

Partitioning : Perform successive liquid-liquid extractions on the aqueous suspension with n-hexane, chloroform, and ethyl acetate (B1210297). The sesquiterpenoids, including this compound, will primarily partition into the n-hexane and chloroform fractions.

-

Concentration : Concentrate each fraction separately under reduced pressure to yield the respective crude fractions.

Purification by Column Chromatography

-

Stationary Phase : Use silica gel (70-230 mesh) as the stationary phase.

-

Column Packing : Pack a glass column with a slurry of silica gel in n-hexane.

-

Sample Loading : Adsorb the n-hexane fraction, which is rich in sesquiterpenoids, onto a small amount of silica gel. Load this onto the top of the prepared column.

-

Elution : Elute the column with a gradient of n-hexane and ethyl acetate. Gradually increase the polarity of the mobile phase by progressively increasing the proportion of ethyl acetate (e.g., from 100% n-hexane to 99:1, 98:2, 95:5, etc.).

-

Fraction Collection : Collect fractions and monitor them by Thin Layer Chromatography (TLC). Pool the fractions containing this compound.

Final Purification by Preparative HPLC

-

Instrumentation : Utilize a preparative High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

-

Column : A C18 reversed-phase column (e.g., Zorbax SB-C18, 250 x 9.4 mm, 5 µm) is suitable.

-

Mobile Phase : Use a gradient of methanol (B129727) and water. Optimize the separation by starting with a lower concentration of methanol and gradually increasing it.

-

Injection and Elution : Dissolve the semi-purified fraction from the column chromatography step in a minimal volume of methanol and inject it into the HPLC system. Monitor the elution at a suitable wavelength (e.g., 210 nm).

-

Peak Collection : Collect the peak corresponding to this compound.

Purity Analysis and Characterization

-

Purity Confirmation : Confirm the purity of the isolated this compound using analytical HPLC.

-

Structural Elucidation : The structure of this compound can be confirmed using spectroscopic techniques:

-

Mass Spectrometry (MS) : To determine the molecular weight (234.33 g/mol ) and fragmentation pattern.

-

Infrared (IR) Spectroscopy : To identify functional groups such as hydroxyl (-OH) and carbonyl (C=O).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR and ¹³C-NMR are essential for detailed structural confirmation.

-

Troubleshooting

-

Low Yield : If the yield of the crude extract is low, consider increasing the extraction time or using a more exhaustive method like Soxhlet extraction, while being mindful of potential thermal degradation. Ensure the rhizomes are finely ground to maximize surface area.

-

Poor Separation : If column chromatography results in poor separation, optimize the mobile phase using TLC beforehand. Avoid column overloading; a general guideline is to load a sample amount that is 1-5% of the stationary phase weight.

-

Crystallization Issues : If the final product fails to crystallize, re-purify the compound as even small amounts of impurities can inhibit crystallization. Experiment with different solvent systems to find one where the compound has moderate solubility at room temperature and lower solubility at colder temperatures.

References

High-Performance Liquid Chromatography (HPLC) purification of 13-Hydroxygermacrone

Introduction

13-Hydroxygermacrone is a germacrane-type sesquiterpenoid predominantly isolated from the rhizomes of various plants belonging to the Curcuma genus, such as Curcuma xanthorrhiza and Curcuma zedoaria.[1][2][3] This natural compound has garnered significant scientific interest due to its potential therapeutic properties, including anti-inflammatory effects.[3][4] Notably, this compound has been shown to inhibit the upregulation of matrix metalloproteinases (MMPs) induced by UVB radiation, suggesting its potential application in dermatology and cosmetics for anti-photoaging purposes. The purification of this compound from its natural sources is a critical step for its further pharmacological investigation and development. This document provides a detailed methodology for the efficient purification of this compound using High-Performance Liquid Chromatography (HPLC).

Quantitative Data Summary

The following table summarizes the typical yield and purity of this compound and co-isolated sesquiterpenoids from 5.0 kg of dried Curcuma xanthorrhiza rhizomes.

| Compound | Initial Plant Material (kg) | Final Yield (mg) | Yield (%) | Purity (%) |

| Furanodiene | 5.0 | 180.0 | 0.0036 | >95 |

| Germacrone | 5.0 | 450.0 | 0.0090 | >98 |

| Furanodienone | 5.0 | 89.0 | 0.0018 | >95 |

| This compound | 5.0 | 45.0 | 0.0009 | >98 |

Experimental Workflow

Caption: Workflow for the extraction and purification of this compound.

Experimental Protocols

1. Plant Material and Extraction

-

Plant Material: Dried rhizomes of Curcuma xanthorrhiza are used as the starting material.

-

Grinding: 5.0 kg of the dried rhizomes are ground into a coarse powder to increase the surface area for extraction.

-

Extraction Solvent: 95% Ethanol (B145695) is utilized as the extraction solvent.

-

Maceration: The powdered rhizomes are macerated in 95% ethanol at room temperature for 72 hours. This process is repeated three times to ensure exhaustive extraction.

-

Filtration and Concentration: The combined ethanolic extracts are filtered and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2. Purification by Column Chromatography

-

Stationary Phase: Silica (B1680970) gel (70-230 mesh) is used as the stationary phase.

-

Column Packing: The silica gel is packed into a glass column using a slurry method with n-hexane.

-

Sample Loading: The crude extract is fractionated, and the n-hexane fraction, which is rich in sesquiterpenoids, is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

-

Elution: The column is eluted with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing this compound are pooled and concentrated.

3. Final Purification by Preparative HPLC

-

Instrumentation: A preparative High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector is used.

-

Column: A C18 reversed-phase column (e.g., Zorbax SB-C18, 250 x 9.4 mm, 5 µm) is suitable for the separation of sesquiterpenoids.

-

Mobile Phase: A gradient of methanol (B129727) and water is typically used. The separation can be optimized with a gradient starting from a lower concentration of methanol in water and gradually increasing the methanol concentration. Alternatively, a gradient of acetonitrile (B52724) and water can be effective. The addition of a small amount of acid, such as 0.1% formic acid, to the aqueous phase can improve peak shape.

-

Sample Preparation: The semi-purified fraction containing this compound from the column chromatography step is dissolved in a small volume of methanol. The solution should be filtered through a 0.45 µm or 0.22 µm syringe filter before injection.

-

Injection and Elution: The prepared sample is injected into the HPLC system. The elution is monitored at a suitable wavelength, typically around 210 nm.

-

Peak Collection: The peak corresponding to this compound is collected.

-

Purity Analysis: The purity of the isolated this compound is confirmed by analytical HPLC.

Signaling Pathway

This compound is believed to exert its anti-inflammatory effects by modulating key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

References

Application Notes and Protocols for the In Vivo TPA-Induced Ear Edema Assay: Evaluating 13-Hydroxygermacrone

Audience: Researchers, scientists, and drug development professionals.

Introduction

These application notes provide a comprehensive overview of the use of the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema assay for screening the anti-inflammatory potential of the natural compound 13-Hydroxygermacrone. This sesquiterpenoid, isolated from plants such as Curcuma zedoaria, has been investigated for various pharmacological activities. The TPA-induced model is a standard and rapid in vivo screening method for acute topical anti-inflammatory agents. TPA application to mouse skin provokes a significant inflammatory response, characterized by edema, which can be quantified to assess the efficacy of a test compound.

A key study by Makabe et al. (2006) investigated the anti-inflammatory effects of several sesquiterpenes from Curcuma zedoaria using this assay. Notably, their findings indicated that this compound did not exhibit inhibitory activity against TPA-induced inflammation at the tested dose.[1][2][3] For contextual understanding and comparative purposes, the positive results for related compounds from the same study are included.

Data Presentation

The following table summarizes the quantitative data on the anti-inflammatory activity of this compound and related sesquiterpenes as reported by Makabe et al. (2006).

| Compound | Dose (µmol/ear) | Inhibition of TPA-induced Inflammation (%) |

| This compound | 1.0 | No inhibitory activity |

| Furanodiene (B1217673) | 1.0 | 75 |

| Furanodienone | 1.0 | 53 |

| Indomethacin (Control) | 1.0 | Comparable to active compounds |

| Source: Makabe H, et al. Nat Prod Res. 2006 Jun;20(7):680-5.[1][2] |

Experimental Protocols

This section details a representative protocol for the TPA-induced mouse ear edema assay, based on the methodology used in the foundational study and other standard protocols.

Principle:

TPA is a potent phorbol (B1677699) ester that activates protein kinase C (PKC), initiating a signaling cascade that leads to the production of pro-inflammatory mediators, including prostaglandins (B1171923) and leukotrienes, and the release of pro-inflammatory cytokines. This results in vasodilation, increased vascular permeability, and subsequent edema (swelling). The anti-inflammatory activity of a test compound is measured by its ability to reduce this swelling.

Materials:

-

This compound

-

12-O-tetradecanoylphorbol-13-acetate (TPA)

-

Positive control: Indomethacin

-

Vehicle: Acetone or Ethanol

-

Male ddY or CD-1 mice (20-25g)

-

Micropipettes

-

Ear punch biopsy tool (e.g., 7-mm diameter)

-

Analytical balance

Procedure:

-

Animal Acclimatization: House animals under standard laboratory conditions (25 ± 1°C, 12-hour light/dark cycle) with free access to food and water for at least one week before the experiment.

-

Grouping: Divide the mice into the following groups (n=3-4 animals per group):

-

Negative Control: Vehicle + TPA

-

Positive Control: Indomethacin (1.0 µmol/ear) + TPA

-

Test Group: this compound (1.0 µmol/ear) + TPA

-

-

Compound Application:

-

Dissolve this compound and Indomethacin in the vehicle (e.g., acetone) to the desired concentration.

-

Topically apply 20 µL of the test compound solution (or Indomethacin solution) to both the inner and outer surfaces of the right ear of each mouse (10 µL per side).

-

Apply 20 µL of the vehicle alone to the right ear of the mice in the negative control group. The left ear typically remains untreated or receives only the vehicle as an internal control.

-

-

Induction of Inflammation:

-

After 30 minutes, topically apply 20 µL of the TPA solution (0.5 µg in acetone) to the right ear of all mice in the same manner.

-

-

Edema Measurement:

-

After 4-6 hours, euthanize the mice by cervical dislocation.

-

Using an ear punch tool, collect a 7-mm circular biopsy from both the right (treated) and left (untreated) ears.

-

Immediately weigh each ear punch.

-

-

Calculation of Edema Inhibition:

-

Calculate the edema weight for each mouse by subtracting the weight of the left ear punch from the weight of the right ear punch.

-

Calculate the mean edema for the negative control group.

-

Calculate the percentage inhibition of edema for the test and positive control groups using the following formula: % Inhibition = [ (Mean Edema_Control - Edema_Treated) / Mean Edema_Control ] x 100

-

Visualizations

Experimental Workflow

Caption: Workflow for the TPA-induced mouse ear edema assay.

TPA-Induced Inflammatory Signaling Pathway

Caption: Simplified signaling cascade in TPA-induced inflammation.

Conclusion

The available evidence from the primary literature indicates that this compound, at a dose of 1.0 µmol/ear, does not inhibit TPA-induced ear edema in mice. In contrast, related furan-containing sesquiterpenes, furanodiene and furanodienone, demonstrated significant anti-inflammatory activity in the same assay, suggesting that specific structural features are crucial for efficacy against this model of acute topical inflammation. For researchers in drug development, this highlights the specificity of structure-activity relationships and underscores the importance of screening individual compounds even when they belong to a class of molecules with known biological activities. While this compound was inactive in this particular model, it does not preclude its potential activity in other models of inflammation or for other therapeutic applications. Further studies using different inflammatory stimuli or models are warranted to fully elucidate the pharmacological profile of this compound.

References

Application Notes and Protocols for Determining the Cytotoxicity of 13-Hydroxygermacrone using an MTT Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

13-Hydroxygermacrone, a sesquiterpenoid compound, has garnered interest for its potential pharmacological activities, including anti-inflammatory and cytotoxic properties.[1] This document provides a detailed protocol for assessing the cytotoxic effects of this compound on various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely used method to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][3]

The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells. The insoluble formazan crystals are then dissolved, and the absorbance of the resulting colored solution is measured spectrophotometrically.

Materials and Reagents

| Reagent/Material | Specifications |

| This compound | - |

| Dimethyl sulfoxide (B87167) (DMSO) | Cell culture grade |

| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | - |

| Phosphate-Buffered Saline (PBS) | pH 7.4, sterile |

| Cell Culture Medium (e.g., DMEM, RPMI-1640) | Appropriate for the cell line used |

| Fetal Bovine Serum (FBS) | - |

| Penicillin-Streptomycin Solution | 10,000 U/mL penicillin, 10,000 µg/mL streptomycin |

| Trypsin-EDTA | 0.25% Trypsin, 0.53 mM EDTA |

| 96-well flat-bottom plates | Tissue culture treated, sterile |

| Multichannel pipette | - |

| Microplate reader | Capable of measuring absorbance at 490-590 nm |

| CO2 Incubator | 37°C, 5% CO2 |

Experimental Protocols

Preparation of Reagents

-

MTT Solution (5 mg/mL):

-

Dissolve MTT in sterile PBS to a final concentration of 5 mg/mL.

-

Vortex or sonicate until the MTT is completely dissolved.

-

Sterilize the solution by filtering it through a 0.2 µm filter.

-

Store the MTT solution at -20°C, protected from light.

-

-

This compound Stock Solution:

-

Prepare a stock solution of this compound in DMSO. The concentration will depend on the desired final concentrations for the assay.

-

Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

-

-

Cell Culture Medium:

-

Prepare complete cell culture medium by supplementing the basal medium with 10% FBS and 1% penicillin-streptomycin.

-

Cell Seeding

-

Culture the selected cancer cell lines in complete cell culture medium until they reach the exponential growth phase.

-

Harvest the cells using trypsin-EDTA and perform a cell count to determine the cell concentration.

-

Seed the cells into a 96-well plate at a predetermined density. The optimal seeding density depends on the cell line's growth rate and should be determined empirically.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach.

Table 1: Recommended Cell Lines and Seeding Densities

| Cell Line | Cancer Type | Seeding Density (cells/well) |

| A549 | Lung Cancer | 5 x 10³ |

| BGC823 | Gastric Cancer | 8 x 10³ |

| MCF-7 | Breast Cancer | 5 x 10³ |

| PC-3 | Prostate Cancer | 5 x 10³ |

| Bel-7402 | Hepatocellular Carcinoma | 1 x 10⁴ |

| HepG2 | Hepatocellular Carcinoma | 1 x 10⁴ |

| HeLa | Cervical Cancer | 1 x 10⁴ |

| MDA-MB-231 | Breast Cancer | - |

Note: The seeding densities are suggestions and should be optimized for your specific experimental conditions.

Treatment with this compound

-

Prepare serial dilutions of the this compound stock solution in serum-free or complete culture medium to achieve the desired final concentrations. A common starting range is 10 to 400 µM.

-

Carefully remove the existing medium from the wells.

-

Add 100 µL of the medium containing the different concentrations of this compound to the respective wells.

-

Include a vehicle control group treated with the same concentration of DMSO as the highest concentration of this compound.

-

Include a negative control group with untreated cells.

-

Incubate the plates for the desired treatment durations (e.g., 24, 48, and 72 hours).

MTT Assay

-

After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator, protected from light.

-

After the incubation, carefully remove the medium containing MTT. For adherent cells, aspirate the media. For suspension cells, centrifuge the plate and then aspirate the media.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.

Data Acquisition and Analysis

-

Measure the absorbance of each well using a microplate reader at a wavelength between 500 and 600 nm (e.g., 570 nm). A reference wavelength of 630 nm or higher can be used to subtract background absorbance.

-

Calculate the cell viability using the following formula: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

Plot the cell viability against the concentration of this compound to generate a dose-response curve.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Experimental Workflow

Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.

Putative Signaling Pathway of this compound Cytotoxicity

While the precise signaling pathways modulated by this compound are still under investigation, studies on the structurally similar compound, germacrone, suggest potential mechanisms of action. Germacrone has been shown to induce apoptosis and inhibit proliferation through various signaling pathways, including the PI3K/Akt, NF-κB, and JAK2/STAT3 pathways. It is also suggested to activate the intrinsic (mitochondrial) apoptosis pathway. The following diagram illustrates a putative signaling pathway for this compound based on the known effects of germacrone.

Caption: Proposed cytotoxic mechanism of this compound.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low Absorbance Readings | Insufficient cell number | Optimize cell seeding density. |

| Low metabolic activity of cells | Ensure cells are in the exponential growth phase. | |

| Incomplete solubilization of formazan | Increase shaking time or gently pipette to mix. | |

| High Background | Contamination | Use aseptic techniques and check for contamination. |

| Interference from phenol (B47542) red or serum | Use serum-free medium during MTT incubation or include a background control (medium + MTT, no cells). | |

| Inconsistent Results | Uneven cell seeding | Ensure a single-cell suspension and proper mixing before seeding. |

| Edge effects in the 96-well plate | Avoid using the outer wells or fill them with sterile PBS. | |

| Compound precipitation | Check the solubility of this compound in the culture medium. |

Conclusion

The MTT assay is a robust and reliable method for evaluating the cytotoxic effects of this compound. Adherence to a well-defined protocol and careful optimization of experimental parameters are crucial for obtaining accurate and reproducible results. The data generated from this assay can provide valuable insights into the dose-dependent and time-dependent cytotoxicity of this compound, aiding in its evaluation as a potential therapeutic agent. Further studies are warranted to fully elucidate the specific molecular mechanisms and signaling pathways involved in its cytotoxic action.

References

Application Notes and Protocols: Western Blot Analysis of MMP-1 Expression Following 13-Hydroxygermacrone Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix Metalloproteinase-1 (MMP-1), also known as collagenase-1, plays a pivotal role in the degradation of extracellular matrix components, particularly type II collagen.[1] Its expression is implicated in various physiological and pathological processes, including tissue remodeling, inflammation, and cancer metastasis.[1][2] The regulation of MMP-1 expression is a critical area of research for the development of therapeutic agents targeting these conditions. 13-Hydroxygermacrone, a natural sesquiterpenoid, has been investigated for its potential anti-inflammatory properties.[2] It is hypothesized that this compound may modulate the expression of MMPs by interfering with key signaling cascades.[2]

These application notes provide a comprehensive, though methodological, template for investigating the effect of this compound on MMP-1 expression using Western blot analysis. While direct experimental data on the effect of this compound on MMP-1 is not currently available in the public domain, this document outlines the standard protocols and hypothesized signaling pathways to guide researchers in such investigations.

Data Presentation

Table 1: Relative Expression of MMP-1 after this compound Treatment (Template)

| Treatment Group | Concentration (µM) | Relative MMP-1 Expression (Normalized to Control) |

| Control (Vehicle) | 0 | 1.00 |

| This compound | 1 | Value to be determined |

| This compound | 5 | Value to be determined |

| This compound | 10 | Value to be determined |

| This compound | 25 | Value to be determined |

| Positive Control (e.g., IL-1β) | Specific Conc. | Value to be determined |

Note: The values in this table are placeholders and need to be determined experimentally.

Experimental Protocols

The following are detailed protocols for performing Western blot analysis to assess the impact of this compound on MMP-1 expression in a relevant cell line (e.g., human chondrocytes, fibroblasts, or cancer cells).

Cell Culture and Treatment

-

Cell Seeding: Plate the chosen cell line in 6-well plates at an appropriate density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Serum Starvation (Optional): To reduce basal expression levels of MMP-1, serum-starve the cells for 12-24 hours in a serum-free medium prior to treatment.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25 µM). Include a vehicle-treated control group (e.g., DMSO) and a positive control known to induce MMP-1 expression (e.g., Interleukin-1 beta (IL-1β) or Tumor Necrosis Factor-alpha (TNF-α)).

-

Incubation: Incubate the cells for a predetermined time (e.g., 24-48 hours) to allow for changes in protein expression.

Protein Extraction (Cell Lysis)

-